molecular formula C25H27NO5S B11383737 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

Cat. No.: B11383737
M. Wt: 453.6 g/mol
InChI Key: GXTUYZOOYILRNW-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a chromene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the chromene core. The thiolane ring can be synthesized through the oxidation of a thiolane precursor using oxidizing agents such as hydrogen peroxide or peracids. The chromene core is often synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PIPERAZIN-1-YL)ACETAMIDE
  • N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLAMINO)ACETAMIDE

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a thiolane ring and a chromene core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H27NO5S/c1-16(2)19-7-5-18(6-8-19)14-26(20-10-11-32(29,30)15-20)25(28)24-13-22(27)21-12-17(3)4-9-23(21)31-24/h4-9,12-13,16,20H,10-11,14-15H2,1-3H3

InChI Key

GXTUYZOOYILRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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